tert-Butyl 1-methoxyisoquinoline-2(1H)-carboxylate
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Overview
Description
tert-Butyl 1-methoxyisoquinoline-2(1H)-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-methoxyisoquinoline-2(1H)-carboxylate typically involves the reaction of isoquinoline derivatives with tert-butyl chloroformate and methanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The process may involve the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-methoxyisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline derivatives with different functional groups.
Scientific Research Applications
tert-Butyl 1-methoxyisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 1-methoxyisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl 1-methoxyisoquinoline-2(1H)-carboxylate can be compared with other isoquinoline derivatives, such as:
- tert-Butyl 1-hydroxyisoquinoline-2(1H)-carboxylate
- tert-Butyl 1-aminoisoquinoline-2(1H)-carboxylate
- tert-Butyl 1-chloroisoquinoline-2(1H)-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities
Properties
CAS No. |
918303-35-2 |
---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl 1-methoxy-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(17)16-10-9-11-7-5-6-8-12(11)13(16)18-4/h5-10,13H,1-4H3 |
InChI Key |
SMZDNTUNKBROFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC=CC=C2C1OC |
Origin of Product |
United States |
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